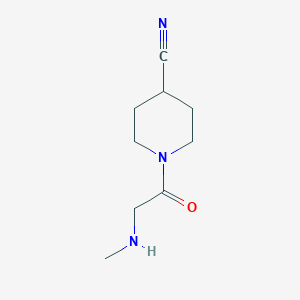![molecular formula C13H22ClNO2 B1479002 1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-chlorpropan-1-on CAS No. 2098134-20-2](/img/structure/B1479002.png)
1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, also known as EMA-3, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a highly versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological research, and laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is not yet fully understood. However, it is believed that the molecule acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which has been shown to have a variety of beneficial effects, such as improved memory and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one have been studied in various animal models. In particular, it has been shown to increase the concentration of acetylcholine in the brain, which can lead to improved memory and cognitive function. Additionally, 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of certain diseases. Finally, 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one in laboratory experiments has several advantages. It is a highly versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological research, and laboratory experiments. Additionally, it is relatively easy to obtain and can be synthesized from a variety of starting materials. Finally, it is relatively safe to use in laboratory experiments, as it has few side effects.
However, there are some limitations to the use of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one in laboratory experiments. In particular, its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound. Additionally, it can be difficult to obtain in large quantities, which can limit its use in larger experiments.
Zukünftige Richtungen
The potential applications of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one are still being explored, and there are a number of possible future directions for research. In particular, further research is needed to better understand the mechanism of action of the compound and its potential uses in the treatment of neurological diseases. Additionally, further research is needed to explore the potential applications of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one in the synthesis of other compounds. Finally, further research is needed to explore the potential uses of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one in other laboratory experiments, such as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antimikrobielle Mittel
Die Struktur der Verbindung deutet auf ein Potenzial als antimikrobielles Mittel hin. Ihre Kernstruktur, die dem Imidazol ähnelt, wurde in verschiedenen Medikamenten mit antibakteriellen und antimykotischen Eigenschaften gefunden . Das Vorhandensein eines Chlorsubstituenten könnte seine Aktivität gegen resistente Bakterienstämme verbessern und es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Medikamente machen.
Krebsforschung: Antitumoraktivität
Verbindungen mit einem ähnlichen heterocyclischen Rückgrat haben vielversprechende Ergebnisse in Antitumorstudien gezeigt. Die Ethoxymethylgruppe könnte zur Lipophilie des Moleküls beitragen, was möglicherweise seine Fähigkeit erhöht, Zellmembranen zu durchqueren und intrazelluläre Ziele zu erreichen, die für die Krebstherapie relevant sind .
Chemische Bildung: Nomenklatur und Strukturanalyse
Als komplexes organisches Molekül kann diese Verbindung als Lehrmittel in der chemischen Bildung verwendet werden, um fortgeschrittene Konzepte in der Nomenklatur und Strukturanalyse organischer Verbindungen zu veranschaulichen .
Eigenschaften
IUPAC Name |
2-chloro-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-3-17-8-11-7-15(12(16)10(2)14)9-13(11)5-4-6-13/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYPHVOOWCZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478919.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1478920.png)
![5-(methylglycyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478923.png)
![octahydro-1H-cyclopenta[e][1,4]oxazepin-1-amine](/img/structure/B1478924.png)

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478933.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)

![(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478938.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![1-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478941.png)
![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)